molecular formula C42H72O14 B192204 Pseudoginsenoside F11 CAS No. 69884-00-0

Pseudoginsenoside F11

Cat. No.: B192204
CAS No.: 69884-00-0
M. Wt: 801.0 g/mol
InChI Key: JBGYSAVRIDZNKA-JSCHQAEYSA-N
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Description

Ginsenoside A1 is a triterpenoid saponin compound found in the roots of Panax ginseng, a plant known for its medicinal properties. Ginsenosides are the primary active components of ginseng, contributing to its pharmacological effects. Ginsenoside A1, like other ginsenosides, has been studied for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Mechanism of Action

Target of Action

Pseudoginsenoside F11, also known as Ginsenoside A1 or Pseudoginsenoside FII, is a component of Panax quinquefolium (American ginseng) and has been demonstrated to antagonize the learning and memory deficits induced by scopolamine, morphine, and methamphetamine in mice . It has been reported to exert neuroprotective effects on ischemic stroke induced by permanent and transient middle cerebral artery occlusion in experimental animals .

Mode of Action

This compound has been shown to inhibit diprenorphine (DIP) binding with an IC50 of 6.1 μM and reduced the binding potency of morphine in Chinese hamster ovary (CHO)-μ cells . It has also been found to confer protection against cerebral ischemia and alleviate oxidative stress .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to alleviate the cognitive dysfunction and tau phosphorylation in a rat model of sporadic Alzheimer’s disease (SAD). This effect was achieved by regulating the insulin signaling pathway and calpain I/CDK5 signaling pathway in the hippocampus . Furthermore, it has been shown to activate autophagy through the AMPK-TFEB signal pathway in skin flaps .

Pharmacokinetics

It is known that the compound is a component of panax quinquefolium, and its bioavailability may be influenced by the method of administration and the presence of other compounds .

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. It has been demonstrated to antagonize the learning and memory deficits induced by various drugs in mice . It has also been shown to reduce neuronal loss, protect synapse structure, and modulate expression of tau phosphorylation . In addition, it has been found to enhance angiogenesis, alleviate apoptosis and oxidative stress, thereby improving the survival of skin flaps .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in Panax quinquefolium may affect its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

Pseudoginsenoside F11 has been reported to have anti-inflammatory properties . It has been shown to interact with various enzymes and proteins, such as the insulin signaling pathway and calpain I/CDK5 signaling pathway . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate lipopolysaccharide-induced acute lung injury by suppressing neutrophil infiltration and accelerating neutrophil clearance . It also enhances the viability of random-pattern skin flaps by promoting TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit obesity-linked phosphorylation of PPAR γ at Ser-273 by Cdk5 . It also activates autophagy through the AMPK-TFEB signal pathway in skin flaps .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, a single administration of this compound significantly decreased the infarct area, reduced the brain water content, and improved neurological functions, even 4 hours after the onset of permanent middle cerebral artery occlusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a rat model of sporadic Alzheimer’s disease, this compound (2, 4, 8 mg·kg−1·d−1, ig) dose-dependently ameliorated streptozotocin-induced learning and memory defects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate the insulin signaling pathway and calpain I/CDK5 signaling pathway .

Transport and Distribution

It has been found to have significant effects on its localization or accumulation .

Subcellular Localization

It has been found to promote TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginsenoside A1 involves multiple steps, starting from the extraction of ginsenosides from ginseng roots. The process typically includes hydrolysis, glycosylation, and purification steps. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of ginsenoside A1 involves large-scale extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product. Advances in biotechnology have also enabled the use of microbial fermentation and plant cell cultures to produce ginsenosides more efficiently .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include modified ginsenosides with enhanced bioactivity and stability. These derivatives are often studied for their improved therapeutic potential .

Scientific Research Applications

Ginsenoside A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Re

Comparison: Ginsenoside A1 is unique in its specific glycosylation pattern, which influences its bioavailability and pharmacokinetics. Compared to other ginsenosides, Ginsenoside A1 has shown distinct anti-inflammatory and neuroprotective properties, making it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

69884-00-0

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

IUPAC Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1

InChI Key

JBGYSAVRIDZNKA-JSCHQAEYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O

physical_description

Solid

Pictograms

Irritant

Synonyms

PF 11
pseudoginsenoside F11
pseudoginsenoside-F11

Origin of Product

United States

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